1-[1-(Aminomethyl)cyclobutyl]butan-1-ol

Catalog No.
S13663728
CAS No.
M.F
C9H19NO
M. Wt
157.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(Aminomethyl)cyclobutyl]butan-1-ol

Product Name

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]butan-1-ol

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

InChI

InChI=1S/C9H19NO/c1-2-4-8(11)9(7-10)5-3-6-9/h8,11H,2-7,10H2,1H3

InChI Key

QLNFZEXGZGFNPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1(CCC1)CN)O

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is an organic compound characterized by its unique cyclobutane structure, which includes a cyclobutyl group and an aminomethyl substituent. Its molecular formula is C9H17NOC_9H_{17}NO, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various biologically active molecules .

, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The compound may undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups, utilizing reagents like alkyl halides .

This compound exhibits significant biological activity, particularly as a kinase inhibitor. It has been reported to inhibit multiple protein kinases that are crucial in various signaling pathways associated with cancer and other diseases. The inhibition profile suggests that 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol may be useful in developing therapeutic agents targeting specific kinases involved in tumor growth and progression .

Several methods have been developed for synthesizing 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol. Typical synthetic routes involve:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the cyclobutane ring.
  • Aminomethylation: Introducing the aminomethyl group can be achieved through various amination techniques that facilitate the incorporation of nitrogen into the cyclobutane framework.

These methods allow for efficient production while maintaining high purity levels suitable for biological testing .

The primary applications of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol lie in medicinal chemistry and drug development. Its role as a kinase inhibitor positions it as a potential candidate for treating various cancers and other diseases linked to dysregulated kinase activity. Additionally, it serves as an important intermediate in synthesizing other bioactive compounds .

Interaction studies have indicated that 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol interacts with several biological targets, primarily protein kinases. These studies typically involve enzyme assays to evaluate the inhibitory effects on specific kinases and cellular assays to assess the biological impact of such interactions. The results suggest that this compound could modulate signaling pathways critical for cell proliferation and survival .

Several compounds share structural similarities with 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-[1-(Aminomethyl)cyclobutyl]butan-1-olContains a butan-1-ol moietyDifferent functional group positioning
trans-3-(Aminomethyl)-1-methylcyclobutanolMethyl substitution on cyclobutaneVariability in stereochemistry
3-(Trifluoromethyl)cyclobutane derivativesFluorinated cyclobutaneEnhanced lipophilicity and altered reactivity

These compounds differ mainly in their functional groups and stereochemistry, which significantly influence their biological activities and potential applications. The unique cyclobutane framework of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol contributes to its distinct properties compared to these similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.146664230 g/mol

Monoisotopic Mass

157.146664230 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types